N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether bridge connecting a 2-chlorobenzyl group and a 5-(4-methoxyphenyl)-substituted imidazole ring. The 4-methoxyphenyl group on the imidazole introduces electron-donating effects, while the 2-chlorobenzyl substituent contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-15-8-6-13(7-9-15)17-11-22-19(23-17)26-12-18(24)21-10-14-4-2-3-5-16(14)20/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFCTDOKQSNFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 5-(4-Methoxyphenyl)-1H-Imidazole Core
The imidazole ring is constructed via a modified Debus-Radziszewski reaction, which involves cyclocondensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. For this compound:
- Reactants :
- 4-Methoxyphenylglyoxal (1,2-dicarbonyl precursor)
- Ammonium acetate (ammonia source)
- Formaldehyde (aldehyde component)
- Conditions :
- Reflux in ethanol at 80°C for 12 hours.
- Yield : ~65–70% after recrystallization from ethanol.
The 4-methoxyphenyl group at position 5 of the imidazole is introduced via regioselective electrophilic substitution, facilitated by the electron-donating methoxy group.
Thioether Linkage Formation
The thioacetamide moiety is introduced through nucleophilic substitution between the imidazole-2-thiol intermediate and 2-chloro-N-(2-chlorobenzyl)acetamide:
- Reagents :
- Conditions :
- Stirring at 60–80°C for 6–12 hours under nitrogen.
- Yield : 72–78% after column chromatography (hexane:ethyl acetate, 3:1).
Mechanistic Insight : The thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.
Final Functionalization with 2-Chlorobenzyl Group
The N-(2-chlorobenzyl) group is introduced via a nucleophilic aromatic substitution (SNAr) reaction:
Key Challenge : Competing O-alkylation is minimized by using a bulky base (NaH) and aprotic solvent.
Industrial-Scale Production Optimization
Catalytic Enhancements
Industrial methods employ polymer-supported amine catalysts to improve thioacetamide synthesis efficiency:
- Catalyst : Poly(styrene-co-divinylbenzene) with pendant tertiary amines.
- Benefits :
Table 1: Comparative Catalytic Performance
| Catalyst Type | Yield (%) | Reaction Time (h) | Reusability |
|---|---|---|---|
| Polymer-supported amine | 92 | 6 | 5 cycles |
| Triethylamine | 78 | 10 | Not reusable |
Solvent and Temperature Optimization
- Solvent Screening :
- Temperature Control :
Analytical Characterization
Structural Validation
Purity Assessment
- HPLC : >98% purity using C18 column (acetonitrile:water, 70:30).
Case Study: Gram-Scale Synthesis
A 50-g batch synthesis demonstrated scalability:
- Step 1 : 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol (Yield: 68%).
- Step 2 : Thioacetamide intermediate (Yield: 75%).
- Step 3 : Final product (Yield: 82%).
- Total Yield : 42.3% (theoretical maximum: 49.5%).
Table 2: Scalability Metrics
| Parameter | Lab Scale (1 g) | Pilot Scale (50 g) |
|---|---|---|
| Reaction Time | 12 h | 14 h |
| Purity | 98% | 96% |
| Cost per gram (USD) | 12.50 | 8.20 |
Challenges and Mitigation Strategies
Byproduct Formation
Oxidative Degradation
- Issue : Thioether oxidation to sulfoxide during storage.
- Solution : Add 0.1% w/v ascorbic acid as antioxidant.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties, including N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide. The imidazole ring is known for its bioactivity, making it a valuable scaffold in drug design.
Case Studies:
- Anticancer Activity : A study demonstrated that related thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation in human lung adenocarcinoma and glioblastoma cells . The structure-activity relationship suggests that the presence of both imidazole and thiazole rings is crucial for enhancing anticancer activity.
- Mechanism of Action : The compound's mechanism may involve apoptosis induction in cancer cells, as evidenced by increased apoptosis rates compared to standard treatments like cisplatin . This highlights the potential of this compound as an effective anticancer agent.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that imidazole derivatives can exhibit activity against a range of bacterial strains.
Case Studies:
- Antibacterial Efficacy : Studies on related compounds indicate promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, a derivative with a similar thioacetamide structure demonstrated superior activity compared to standard antibiotics .
Antiviral Properties
Emerging research indicates that compounds like this compound may possess antiviral properties, particularly against RNA viruses.
Case Studies:
- Inhibition of Viral Replication : Related imidazole derivatives have shown effectiveness in inhibiting viral replication in vitro. For instance, compounds with similar structural motifs were reported to inhibit the activity of viral polymerases significantly . This suggests that this compound could be explored further as a potential antiviral agent.
Summary of Findings
The following table summarizes key findings from various studies regarding the applications of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the chlorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity to target proteins, modulating their function and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Substituent Effects on the Imidazole Ring
- Compound 9 (): 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. Key Differences: Replaces the 2-chlorobenzyl group with a thiazol-2-yl acetamide and substitutes the 4-methoxyphenyl with a 4-fluorophenyl on the imidazole.
- Compound 21 () : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide.
Substituent Effects on the Acetamide Side Chain
Heterocyclic Core Modifications
Thiadiazole vs. Imidazole Derivatives
Physicochemical Properties
Table 1: Comparative Data for Select Analogues
Q & A
Q. Basic
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1678 cm⁻¹, N-H bend at ~3305 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and methylene/methoxy groups (δ 3.7–4.3 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and aromatic carbons .
- Elemental analysis : Validates purity by matching calculated and observed C/H/N/S percentages .
- LC-MS/MS : Confirms molecular weight (e.g., exact mass 363.0834) and fragmentation patterns .
How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
Advanced
Discrepancies in bioactivity (e.g., cytotoxicity, enzyme inhibition) may arise from impurities, assay variability, or subtle structural differences. Methodological solutions include:
- Purity validation : Use HPLC or TLC to confirm >95% purity .
- Dose-response studies : Establish IC₅₀ values across multiple concentrations .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on target binding .
What strategies optimize reaction yields for introducing the thioacetamide moiety?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the thiol group .
- Stoichiometry : Use a 10–20% molar excess of the chloroacetamide derivative to drive the reaction .
- Temperature control : Room temperature minimizes side reactions (e.g., oxidation), while reflux accelerates kinetics .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
How do structural modifications influence the compound’s pharmacokinetic properties?
Q. Advanced
- Lipophilicity : The 2-chlorobenzyl group enhances membrane permeability but may reduce aqueous solubility. Introducing hydrophilic groups (e.g., hydroxyl, morpholine) balances this .
- Metabolic stability : Replace the methoxy group with bioisosteres (e.g., trifluoromethyl) to resist demethylation. In vitro microsomal assays (e.g., liver S9 fraction) assess metabolic pathways .
- Target affinity : Molecular docking studies suggest the imidazole-thioether linker interacts with hydrophobic pockets in enzymes like cyclooxygenase (COX) .
What experimental approaches validate selective cytotoxicity in anticancer studies?
Q. Advanced
- Cell line panels : Test against cancer (e.g., A549 lung adenocarcinoma) and normal (e.g., NIH/3T3 fibroblast) cells to calculate selectivity indices .
- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cell death .
- Mechanistic studies : Western blotting for caspase-3/9 activation or mitochondrial membrane potential (ΔΨm) loss confirms apoptotic pathways .
How can computational modeling guide the design of derivatives with improved target binding?
Q. Advanced
- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses with targets like COX-2 or kinases. For example, the 4-methoxyphenyl group may form π-π interactions with active-site residues .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize charge distribution for target interactions .
- MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for scalability .
- Side reactions : Monitor for disulfide formation (thiol oxidation) using TLC and add antioxidants (e.g., ascorbic acid) .
- Yield consistency : Optimize stirring rate and reaction vessel geometry to ensure homogeneous mixing in larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
